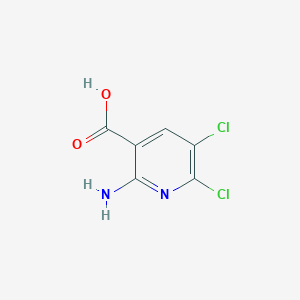

2-Amino-5,6-dichloropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

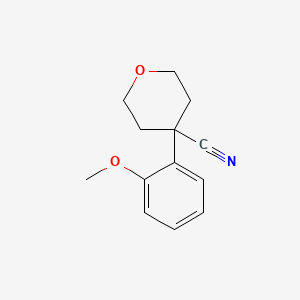

2-Amino-5,6-dichloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 . It is also known by its IUPAC name, 2-amino-5,6-dichloronicotinic acid .

Molecular Structure Analysis

The InChI code for 2-Amino-5,6-dichloropyridine-3-carboxylic acid is 1S/C6H4Cl2N2O2/c7-3-1-2 (6 (11)12)5 (9)10-4 (3)8/h1H, (H2,9,10) (H,11,12) .Applications De Recherche Scientifique

Role in Peptide Studies and Membrane Dynamics

Research on paramagnetic amino acids, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), has provided insights into peptide synthesis and membrane dynamics. Although not directly related to 2-Amino-5,6-dichloropyridine-3-carboxylic acid, TOAC studies are relevant for understanding the application of structurally modified amino acids in analyzing peptide secondary structures and interactions with membranes. EPR spectroscopy and other physical techniques like X-ray crystallography and NMR have been employed to explore peptide-protein and peptide-nucleic acid interactions, highlighting the potential of unusual amino acids in biochemical research (Schreier et al., 2012).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques has been reviewed, focusing on the development of new solvents like ionic liquids. This research is pivotal for recovering carboxylic acids used in bio-based plastics production, suggesting a potential area where 2-Amino-5,6-dichloropyridine-3-carboxylic acid could find application, particularly in optimizing solvent systems for efficiency and environmental sustainability (Sprakel & Schuur, 2019).

Insights into Biocatalyst Inhibition

Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is essential for bioprocessing and fermentation technologies. Carboxylic acids, including those structurally related to 2-Amino-5,6-dichloropyridine-3-carboxylic acid, can affect microbial cell membranes and internal pH, impacting the production of biofuels and chemicals. This knowledge is crucial for developing metabolic engineering strategies to improve microbial tolerance and productivity (Jarboe, Royce, & Liu, 2013).

Antioxidant and Pharmacological Effects of Phenolic Acids

Research on phenolic acids like chlorogenic acid (CGA) has shown significant antioxidant, anti-inflammatory, and neuroprotective effects. These studies provide a framework for exploring the biological activities of related compounds, including 2-Amino-5,6-dichloropyridine-3-carboxylic acid, in developing natural food additives or therapeutic agents (Naveed et al., 2018).

Metathesis Reactions in Synthesizing β-Amino Acid Derivatives

The application of metathesis reactions for synthesizing cyclic β-amino acids highlights the versatility of such chemical transformations in drug research. This area could be relevant for the modification or synthesis of compounds like 2-Amino-5,6-dichloropyridine-3-carboxylic acid, facilitating the creation of new molecular entities with potential pharmaceutical applications (Kiss et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-5,6-dichloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKILTMUAPKMALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6-dichloropyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2579976.png)

![3-[[1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2579979.png)

![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)

![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)

![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)